An In-depth Technical Guide to the Chemical Properties of Z-D-Asp-OH
An In-depth Technical Guide to the Chemical Properties of Z-D-Asp-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-α-Benzyloxycarbonyl-D-aspartic acid (Z-D-Asp-OH). It is intended for researchers, scientists, and professionals in the field of drug development who utilize protected amino acids in their work. This document details the physicochemical properties, spectroscopic data, and relevant experimental protocols, and visualizes its role in a key biological signaling pathway.
Physicochemical Properties
Z-D-Asp-OH is a D-stereoisomer of aspartic acid with its amino group protected by a benzyloxycarbonyl (Z) group. This protection strategy is common in peptide synthesis to prevent unwanted side reactions at the N-terminus. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO₆ | [1][2] |
| Molecular Weight | 267.23 g/mol | [1][2] |
| CAS Number | 78663-07-7 | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 110 - 117 °C | |
| Optical Rotation | [α]²⁰/D = -9° to -11° (c=2 in acetic acid) | |
| Solubility | Ethanol: 100 mg/mL (requires sonication) Methanol: Soluble DMSO: Soluble DMF: Soluble Water: Sparingly soluble | |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the structural confirmation of Z-D-Asp-OH. Below is a summary of expected spectroscopic data based on the analysis of closely related compounds and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyloxycarbonyl group (typically a multiplet around 7.3 ppm), the benzylic protons (a singlet around 5.1 ppm), the α-proton of the aspartic acid residue (a multiplet around 4.5 ppm), and the β-protons (two diastereotopic protons appearing as a multiplet around 2.8 ppm). The acidic protons of the carboxyl groups will be visible depending on the solvent used.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acids and the urethane, the aromatic carbons, the benzylic carbon, and the α- and β-carbons of the aspartic acid backbone. Expected chemical shifts would be approximately 170-175 ppm for the carboxyl carbons, ~156 ppm for the urethane carbonyl, 127-136 ppm for the aromatic carbons, ~67 ppm for the benzylic carbon, ~50 ppm for the α-carbon, and ~36 ppm for the β-carbon.
Infrared (IR) Spectroscopy
The IR spectrum of Z-D-Asp-OH will exhibit characteristic absorption bands corresponding to its functional groups. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹ for the carboxylic acid groups. A strong C=O stretching vibration for the urethane and carboxylic acid carbonyls will be observed around 1700-1750 cm⁻¹. The N-H stretching of the urethane will appear around 3300 cm⁻¹. Aromatic C-H stretching will be visible just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of Z-D-Asp-OH. In electrospray ionization (ESI) mass spectrometry, the deprotonated molecule [M-H]⁻ at m/z 266.07 would be expected in negative ion mode, while the protonated molecule [M+H]⁺ at m/z 268.08 would be observed in positive ion mode. Fragmentation patterns would likely show the loss of the benzyloxycarbonyl group or decarboxylation.
Experimental Protocols
Solution-Phase Peptide Coupling using Z-D-Asp-OH
This protocol outlines a general procedure for the coupling of Z-D-Asp-OH to the N-terminus of a peptide ester in solution.
Materials:
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Z-D-Asp-OH
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Amino acid or peptide ester hydrochloride (e.g., H-Gly-OMe·HCl)
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N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU, HATU)
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1-Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
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Dichloromethane (DCM), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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1 M aqueous hydrochloric acid (HCl)
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Preparation of the free amine: Dissolve the amino acid or peptide ester hydrochloride (1.1 equivalents) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir the solution at room temperature for 20 minutes.
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Activation of Z-D-Asp-OH: In a separate flask, dissolve Z-D-Asp-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath.
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Add DCC (1.1 equivalents) dissolved in a minimal amount of anhydrous DCM to the Z-D-Asp-OH solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
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Coupling Reaction: Add the prepared free amine solution from step 1 to the activated Z-D-Asp-OH mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Work-up:
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Filter the reaction mixture to remove the DCU precipitate and wash the solid with DCM.
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Combine the filtrates and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected peptide.
Experimental Workflow for Solution-Phase Peptide Coupling
Caption: Workflow for the solution-phase synthesis of a dipeptide using Z-D-Asp-OH.
Caspase-3 Inhibition Assay (General Protocol)
While Z-D-Asp-OH is not a direct caspase-3 inhibitor, its derivative, Z-DEVD-FMK, is. This protocol provides a general method for assessing caspase-3 activity, which could be adapted to test potential inhibitory effects of compounds derived from Z-D-Asp-OH.
Materials:
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Cell lysate from apoptotic and control cells
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Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
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Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate like Ac-DEVD-AMC)
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Test compound (derived from Z-D-Asp-OH) dissolved in DMSO
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Known Caspase-3 inhibitor (positive control, e.g., Ac-DEVD-CHO)
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96-well microplate
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Microplate reader (spectrophotometer or fluorometer)
Procedure:
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Prepare Cell Lysates: Induce apoptosis in a cell line (e.g., Jurkat) using a suitable stimulus (e.g., staurosporine). Prepare cell lysates from both induced and non-induced (control) cells.
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Assay Setup: In a 96-well plate, add the following to respective wells:
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Blank: Assay buffer only.
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Control: Cell lysate from non-induced cells + assay buffer.
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Apoptotic Sample: Cell lysate from induced cells + assay buffer.
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Inhibitor Control: Cell lysate from induced cells + known caspase-3 inhibitor.
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Test Compound: Cell lysate from induced cells + test compound at various concentrations.
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Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor/test compound to interact with the caspases.
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Substrate Addition: Add the caspase-3 substrate to all wells to initiate the reaction.
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Measurement: Immediately begin reading the absorbance (for pNA substrates, at 405 nm) or fluorescence (for AMC substrates, Ex/Em = 380/460 nm) kinetically over 1-2 hours at 37°C.
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Data Analysis: Calculate the rate of substrate cleavage for each sample. Compare the activity in the presence of the test compound to the apoptotic sample to determine the percentage of inhibition.
Biological Signaling Pathway
D-Aspartic acid has been shown to play a role in neuronal signaling and can induce apoptosis at high concentrations, a process mediated by the activation of caspases. Z-D-Asp-OH can serve as a precursor to D-aspartic acid in biological systems. The following diagram illustrates the proposed pathway of D-aspartate-induced apoptosis.
D-Aspartate Induced Apoptotic Pathway
Caption: Proposed signaling pathway for D-aspartate-induced apoptosis via caspase activation.
